molecular formula C12H15BrS B7859384 1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene

1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene

Cat. No.: B7859384
M. Wt: 271.22 g/mol
InChI Key: RJINTRLQYWVTRX-UHFFFAOYSA-N
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Description

1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene is an organic compound with the molecular formula C12H15BrS. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, and a cyclopentylsulfanyl group is attached via a methylene bridge. This compound is of interest in organic synthesis and various chemical research applications.

Properties

IUPAC Name

1-bromo-4-(cyclopentylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJINTRLQYWVTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopentylsulfanyl)methyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The cyclopentylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 4-[(cyclopentylsulfanyl)methyl]aniline, 4-[(cyclopentylsulfanyl)methyl]thiophenol, etc.

    Coupling Products: Biaryl compounds with various substituents on the benzene ring.

    Oxidation Products: Cyclopentylsulfoxide or cyclopentylsulfone derivatives.

Scientific Research Applications

1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: It is used in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene in chemical reactions involves the activation of the bromine atom or the cyclopentylsulfanyl group. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid derivative.

Comparison with Similar Compounds

1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene can be compared with other brominated aromatic compounds such as:

    1-Bromo-4-[(methylsulfanyl)methyl]benzene: Similar structure but with a methylsulfanyl group instead of a cyclopentylsulfanyl group.

    1-Bromo-4-[(phenylsulfanyl)methyl]benzene: Contains a phenylsulfanyl group, leading to different electronic and steric properties.

    4-Bromophenyl methyl sulfone: The sulfone group provides different reactivity and applications compared to the sulfanyl group.

The uniqueness of 1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene lies in the presence of the cyclopentylsulfanyl group, which imparts specific steric and electronic effects, making it valuable for certain synthetic applications and research studies.

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